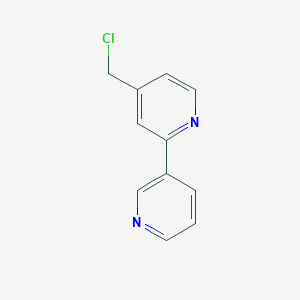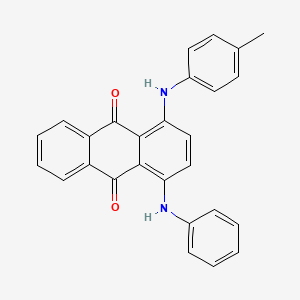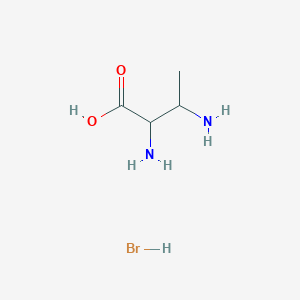
2,3-Diaminobutanoic acid hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Diaminobutanoic acid hydrobromide is a chemical compound with the molecular formula C4H11BrN2O2 It is a derivative of 2,3-diaminobutanoic acid, which is an amino acid containing two amino groups and a carboxyl group
准备方法
Synthetic Routes and Reaction Conditions
2,3-Diaminobutanoic acid hydrobromide can be synthesized through several methods. One common approach involves the reaction of 2,3-diaminobutanoic acid with hydrobromic acid. The reaction typically occurs under controlled conditions to ensure the formation of the hydrobromide salt. Another method involves the use of threonine derivatives, where the β-substituent undergoes S_N2 inversion to produce the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, often involving multiple steps of purification and crystallization to obtain the final product.
化学反应分析
Types of Reactions
2,3-Diaminobutanoic acid hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted amines.
科学研究应用
2,3-Diaminobutanoic acid hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is studied for its role in enzyme inhibition and as a potential precursor for biologically active molecules.
Medicine: Research explores its potential use in drug development, particularly in designing inhibitors for specific enzymes.
作用机制
The mechanism of action of 2,3-diaminobutanoic acid hydrobromide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action are often related to its ability to form stable complexes with target molecules .
相似化合物的比较
Similar Compounds
Similar compounds to 2,3-diaminobutanoic acid hydrobromide include:
2,3-Diaminopropionic acid: Another β-amino acid with similar structural features.
2,4-Diaminobutyric acid: A compound with two amino groups at different positions on the butanoic acid backbone.
Uniqueness
What sets this compound apart is its specific arrangement of amino groups, which imparts unique reactivity and binding properties. This makes it particularly useful in applications requiring precise molecular interactions.
属性
分子式 |
C4H11BrN2O2 |
|---|---|
分子量 |
199.05 g/mol |
IUPAC 名称 |
2,3-diaminobutanoic acid;hydrobromide |
InChI |
InChI=1S/C4H10N2O2.BrH/c1-2(5)3(6)4(7)8;/h2-3H,5-6H2,1H3,(H,7,8);1H |
InChI 键 |
KFKONZJZHVBCIQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C(C(=O)O)N)N.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


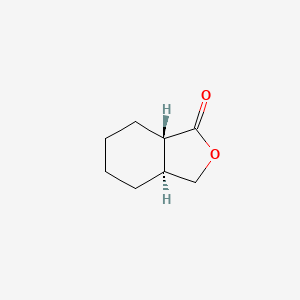



![(R)-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine](/img/structure/B15251312.png)
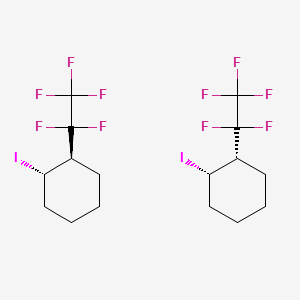
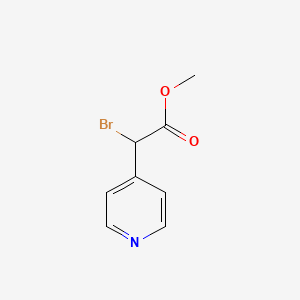
![Benzenebutanoicacid,4-[1-(hydroxyimino)-5-methylhexyl]-,methylester](/img/structure/B15251341.png)
![Benzamide, N,N'-[(9,10-dihydro-2-methyl-9,10-dioxo-1,4-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-4,1-anthracenediyl)]]bis-](/img/structure/B15251343.png)


